Fmoc-Ser-OH-15N: A Technical Guide for Researchers and Drug Development Professionals
Fmoc-Ser-OH-15N: A Technical Guide for Researchers and Drug Development Professionals
Fmoc-Ser-OH-15N is a stable isotope-labeled amino acid derivative that serves as a critical building block in modern biochemical and pharmaceutical research. Its strategic incorporation of a nitrogen-15 (¹⁵N) isotope allows for the precise tracking and quantification of serine-containing peptides and proteins. This technical guide provides an in-depth exploration of the properties, synthesis, and applications of Fmoc-Ser-OH-15N, with a focus on its utility in solid-phase peptide synthesis (SPPS), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).
Core Properties and Specifications
Fmoc-Ser-OH-15N, chemically known as N-α-(9-Fluorenylmethoxycarbonyl)-L-serine-¹⁵N, is a white to off-white solid. The fluorenylmethyloxycarbonyl (Fmoc) group provides a temporary, base-labile protecting group for the α-amino group, a cornerstone of modern peptide synthesis. The incorporation of the stable, non-radioactive ¹⁵N isotope provides a distinct mass signature for analytical applications without altering the chemical reactivity of the amino acid.
| Property | Value |
| Chemical Formula | C₁₈H₁₇¹⁵NO₅ |
| Molecular Weight | 328.32 g/mol |
| CAS Number | 2137490-19-6 |
| Unlabeled CAS Number | 73724-45-5 |
| Appearance | White to off-white solid |
| Purity | Typically ≥98% |
| Isotopic Enrichment | Typically ≥98 atom % ¹⁵N |
| Solubility | Soluble in organic solvents like DMF, DMSO |
| Storage | Store at -20°C for long-term stability |
Synthesis and Purification
The synthesis of Fmoc-Ser-OH-15N involves the reaction of ¹⁵N-labeled L-serine with a fluorenylmethyloxycarbonylating agent, such as Fmoc-chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), under basic conditions. The reaction is typically carried out in a mixed aqueous-organic solvent system.
Experimental Protocol: Synthesis of Fmoc-Ser-OH-15N
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Dissolution: L-serine-¹⁵N is dissolved in an aqueous solution of a mild base, such as sodium bicarbonate or sodium carbonate.
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Fmoc-Reagent Addition: An equimolar or slight excess of Fmoc-OSu or Fmoc-Cl, dissolved in an organic solvent like dioxane or acetone, is added dropwise to the stirring serine solution at a controlled temperature, often between 0-5°C.
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Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
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Work-up: The reaction mixture is then acidified to a pH of approximately 2 using a dilute acid like HCl, causing the Fmoc-Ser-OH-15N product to precipitate.
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Purification: The crude product is collected by filtration and can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the final high-purity product.
Synthesis workflow for Fmoc-Ser-OH-15N.
Applications in Research and Drug Development
Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-Ser-OH-15N is as a building block in Fmoc-based solid-phase peptide synthesis.[1] This methodology allows for the controlled, stepwise assembly of amino acids to create custom peptides. The ¹⁵N label is introduced at a specific serine residue within the peptide sequence.
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Resin Preparation: A suitable solid support resin (e.g., Wang or Rink Amide resin) is swelled in a solvent like N,N-dimethylformamide (DMF).
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Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed using a solution of 20% piperidine in DMF.
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Washing: The resin is thoroughly washed with DMF to remove the piperidine and the Fmoc-adduct.
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Amino Acid Activation: In a separate vessel, Fmoc-Ser-OH-15N is activated by a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA).
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Coupling: The activated Fmoc-Ser-OH-15N solution is added to the resin, and the mixture is agitated to facilitate the formation of a peptide bond.
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Washing: The resin is washed again with DMF to remove any unreacted reagents.
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Cycle Repetition: Steps 2-6 are repeated for each subsequent amino acid in the desired peptide sequence.
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Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).
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Purification: The crude peptide is then purified using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).
Workflow for SPPS using Fmoc-Ser-OH-15N.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁵N-labeled peptides and proteins are invaluable tools in NMR spectroscopy for elucidating three-dimensional structures and studying molecular dynamics. The ¹⁵N nucleus has a spin of 1/2, making it NMR-active. The incorporation of ¹⁵N allows for the use of heteronuclear correlation experiments, such as ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence), which provides a unique signal for each N-H bond in the protein backbone. This greatly aids in the assignment of resonances and the determination of protein structure and dynamics in solution.
Quantitative Mass Spectrometry (MS)
In the field of proteomics, ¹⁵N-labeled peptides synthesized using Fmoc-Ser-OH-15N serve as ideal internal standards for the accurate quantification of their unlabeled counterparts in complex biological samples. This technique, often referred to as Stable Isotope Labeling with Amino acids in cell culture (SILAC) when performed metabolically, or by spiking in a labeled synthetic peptide standard, allows for precise ratiometric analysis. The mass spectrometer can distinguish between the 'light' (¹⁴N) and 'heavy' (¹⁵N) versions of the peptide, and the ratio of their signal intensities directly corresponds to their relative abundance.
Workflow for quantitative mass spectrometry.
Conclusion
Fmoc-Ser-OH-15N is a versatile and indispensable reagent for researchers in structural biology, proteomics, and drug development. Its application in the synthesis of isotopically labeled peptides enables detailed investigations into the structure, function, and quantity of proteins, thereby advancing our understanding of complex biological systems and facilitating the development of new therapeutic agents.
